9-Bromo-3,4-dihydro-2h-1,5-benzodioxepin-7-amine
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Overview
Description
9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol It is characterized by the presence of a bromine atom, an amine group, and a benzodioxepin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine typically involves the bromination of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzodioxepin ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce primary amines .
Scientific Research Applications
9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity to biological targets . The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-3-methoxybenzamide
- 2-(9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetonitrile
Uniqueness
9-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-4-6(11)5-8-9(7)13-3-1-2-12-8/h4-5H,1-3,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKARQKCWKZWAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)N)Br)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2241139-09-1 |
Source
|
Record name | 9-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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